N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide
Description
The compound N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide (CAS: 921797-95-7, C₂₇H₂₉N₃O₅S₂) features a benzofuran-thiazole core linked to a sulfamoyl-substituted benzamide group . Key structural attributes include:
- Thiazol-2-yl group: A heterocyclic scaffold common in bioactive molecules, contributing to binding affinity.
- 4-[ethyl(phenyl)sulfamoyl]benzamide: The sulfamoyl group introduces hydrogen-bonding capacity and modulates solubility.
This compound is part of a broader class of sulfonamide-containing benzamides studied for diverse biological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5S2/c1-3-31(21-10-6-5-7-11-21)38(33,34)22-15-13-19(14-16-22)27(32)30-28-29-23(18-37-28)25-17-20-9-8-12-24(35-4-2)26(20)36-25/h5-18H,3-4H2,1-2H3,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJTZPBVKLISRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethylating agents, thionyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules could provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, this compound could be studied for its therapeutic potential. This might include its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent, depending on its mechanism of action and biological activity.
Industry
In an industrial context, this compound could be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfamoyl Group
Table 1: Sulfamoyl Group Derivatives
Key Observations :
Thiazole and Benzamide Core Modifications
Table 2: Core Structure Variations
Key Observations :
- Phenoxybenzamide derivatives (e.g., ) show significant bioactivity in plant models, suggesting scaffold versatility.
- Imidazole hybrids (e.g., ) highlight the importance of heterocyclic diversity in antimicrobial design.
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide is a complex organic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C28H25N3O5S2, with a molecular weight of 547.64 g/mol. The compound features a thiazole ring, a benzamide moiety, and a benzofuran structure, which contribute to its unique chemical properties and biological activity.
The compound primarily acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial in mediating inflammatory responses, making the compound a candidate for treating conditions such as rheumatoid arthritis. Key mechanisms include:
- Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : In vitro studies have shown that this compound can significantly suppress TNF-α release in lipopolysaccharide-stimulated models.
Anti-inflammatory Effects
The compound's ability to inhibit p38 MAPK translates to potent anti-inflammatory effects . It has been tested in various models that simulate inflammatory conditions, demonstrating significant efficacy in reducing inflammation markers.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , potentially due to its ability to interact with specific microbial targets. The presence of both benzofuran and thiazole rings enhances its bioactivity by modulating enzyme and receptor activities involved in microbial growth inhibition.
Anticancer Activity
This compound has also been studied for its anticancer properties , where it induces apoptosis in cancer cells through specific molecular interactions. This makes it a promising candidate for further development in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| TAK-715 | Thiazole, Benzamide | p38 MAP kinase inhibitor | Focused on inflammation |
| 4-(3-methylphenyl)-5-pyridylthiazole | Thiazole derivative | Anti-inflammatory | Simpler structure |
| 7-methoxybenzofuran | Benzofuran core without thiazole | Antioxidant | Lacks thiazole activity |
The uniqueness of this compound lies in its specific combination of functional groups that enhance both solubility and biological activity against specific targets like p38 MAPK .
Case Studies and Research Findings
Several studies have reported on the efficacy of this compound:
- In Vitro Studies : A study demonstrated that the compound effectively inhibited TNF-α release in macrophage-like cells stimulated with lipopolysaccharide, indicating its potential as an anti-inflammatory agent.
- Anticancer Research : In cellular assays against various cancer cell lines, the compound showed significant cytotoxicity, leading to apoptosis through caspase activation pathways.
- Antimicrobial Testing : The compound was evaluated against several bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
